molecular formula C11H20N2O4 B2516382 Diethyl [amino(propylamino)methylidene]propanedioate CAS No. 40657-67-8

Diethyl [amino(propylamino)methylidene]propanedioate

Cat. No. B2516382
CAS RN: 40657-67-8
M. Wt: 244.291
InChI Key: GNPKTVOIGBYCBE-UHFFFAOYSA-N
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Description

“Diethyl [amino(propylamino)methylidene]propanedioate” is a chemical compound. It is also known as diethyl {[(pyrimidin-4-yl)amino]methylidene}propanedioate . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of “Diethyl [amino(propylamino)methylidene]propanedioate” is represented by the Inchi Code: 1S/C12H15N3O4/c1-3-18-11(16)9(12(17)19-4-2)7-14-10-5-6-13-8-15-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) . The molecular weight of the compound is 265.27 .


Physical And Chemical Properties Analysis

“Diethyl [amino(propylamino)methylidene]propanedioate” is a solid . The molecular weight of the compound is 265.27 . The Inchi Code for the compound is 1S/C12H15N3O4/c1-3-18-11(16)9(12(17)19-4-2)7-14-10-5-6-13-8-15-10/h5-8H,3-4H2,1-2H3,(H,13,14,15) .

Scientific Research Applications

Thermodynamic Properties and Dissociation Constants

Research has been conducted to understand the thermodynamic properties and dissociation constants of compounds related to Diethyl [amino(propylamino)methylidene]propanedioate. Studies like those by Hamborg and Versteeg (2009) report on the dissociation constants of various amines and alkanolamines, including diethylmonoethanolamine and dimethylmonoethanolamine, providing crucial data for chemical engineering applications (Hamborg & Versteeg, 2009).

Magnetic Cooling Applications

Manoli et al. (2008) explored the synthesis and structures of decametallic mixed-valent Mn supertetrahedra using amines related to Diethyl [amino(propylamino)methylidene]propanedioate, highlighting their potential in enhanced magnetic cooling technologies (Manoli et al., 2008).

Carbon Dioxide Capture

The equilibrium solubility of CO2 in various tertiary amine solvents, including compounds structurally similar to Diethyl [amino(propylamino)methylidene]propanedioate, has been analyzed for carbon capture applications. Liu et al. (2019) discuss the performance of novel tertiary amines in capturing CO2, highlighting the potential environmental benefits (Liu et al., 2019).

Thermal Conductivity Measurements

Zhang and Xu (2001) measured the thermal conductivities of 2-amino-2-methyl-1,3-propanediol (AMP) and related compounds, which are considered for thermal energy storage applications (Zhang & Xu, 2001).

Photocatalytic Hydrogen Evolution

Yasuda et al. (2014) investigated the use of amines, including compounds akin to Diethyl [amino(propylamino)methylidene]propanedioate, in photocatalytic hydrogen evolution. This research demonstrates the potential of such compounds in sustainable energy production (Yasuda et al., 2014).

properties

IUPAC Name

ethyl (E)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXSGKUNQHIHNH-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(C(=C(O)OCC)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(/C(=C(/O)\OCC)/C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [amino(propylamino)methylidene]propanedioate

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